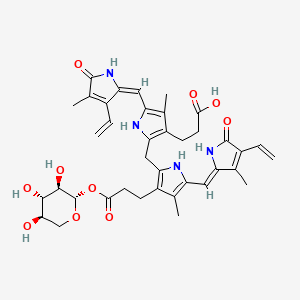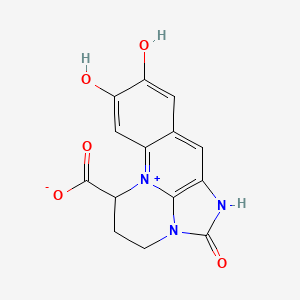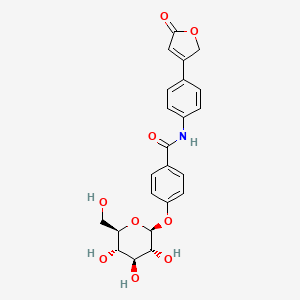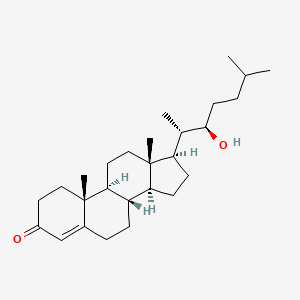
Radicinol
Descripción general
Descripción
Radicinol es un producto natural que pertenece a la clase de lactonas del ácido resorcílico. Es producido por diversas especies de hongos, incluyendo Cochliobolus australiensis y Alternaria radicina .
Aplicaciones Científicas De Investigación
Radicinol se ha estudiado ampliamente por sus aplicaciones en varios campos:
Mecanismo De Acción
Radicinol ejerce sus efectos a través de varios mecanismos:
Inhibición Enzimática: Inhibe enzimas como la acetilcolinesterasa y la ureasa, que participan en procesos biológicos críticos.
Actividad Antiproliferativa: this compound modula proteínas supresoras de tumores como p53 y proteínas antiapoptóticas como BCL-2, lo que lleva a una mayor expresión de caspasa-3 e inducción de apoptosis en las células cancerosas.
Actividad Fitotóxica: El compuesto interrumpe los procesos celulares en las plantas, lo que lleva a una reducción del crecimiento y desarrollo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Radicinol se puede sintetizar mediante la fermentación de cultivos de hongos. El proceso implica cultivar el hongo en un medio adecuado, seguido de la extracción y purificación del compuesto utilizando técnicas cromatográficas . La configuración absoluta de this compound se ha determinado utilizando métodos quiroópticos como la dispersión rotatoria óptica, el dicroísmo circular electrónico y el dicroísmo circular vibratorio .
Métodos de Producción Industrial: La producción industrial de this compound implica la fermentación a gran escala de cultivos de hongos. El hongo se cultiva en biorreactores bajo condiciones controladas para optimizar el rendimiento de this compound. El compuesto se extrae y purifica luego utilizando métodos cromatográficos avanzados .
Análisis De Reacciones Químicas
Tipos de Reacciones: Radicinol experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Puede formar derivados como ésteres acetilados y derivados hexahidro .
Reactivos y Condiciones Comunes:
Oxidación: this compound se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como cloruros de acilo o haluros de alquilo.
Productos Principales: Los productos principales que se forman a partir de estas reacciones incluyen varios ésteres y formas reducidas de this compound, que se han estudiado por sus actividades fitotóxicas y biológicas .
Comparación Con Compuestos Similares
Radicinol es similar a otras lactonas del ácido resorcílico como la radicinina, la 3-epi-radicinina y la cochliotoxina . es único en su actividad inhibitoria de enzimas específica y su potencial como bioherbicida .
Compuestos Similares:
Radicinin: Otra lactona del ácido resorcílico con propiedades fitotóxicas.
3-epi-Radicinin: Un epímero de radicinina con actividades biológicas similares.
Cochliotoxin: Un compuesto relacionado con propiedades fitotóxicas e inhibitorias de enzimas.
This compound destaca por su combinación única de actividades fitotóxicas, inhibitorias de enzimas y antiproliferativas, lo que lo convierte en un compuesto de gran interés en la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
(2S,3R,4S)-3,4-dihydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10-11,13-14H,1-2H3/b4-3+/t6-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDHRYWEFJLSJF-AVJAUVGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(C(C(O2)C)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65647-66-7 | |
| Record name | Radicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065647667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is radicinol and where is it found?
A: this compound is a fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione family. It is primarily produced by certain Alternaria species, such as Alternaria chrysanthemi, Alternaria radicina, and Alternaria longipes, often found in association with various plants, including umbelliferous plants like carrots. [, , , , ]
Q2: What other related compounds are produced by these fungi?
A: Besides this compound, these fungal species also produce other structurally related compounds, including radicinin, 3-epithis compound, cochliotoxin, and chloromonilinic acids. [, , , ]
Q3: Is this compound found naturally in plants?
A: Yes, this compound has been detected in carrot samples naturally infected by Alternaria radicina, often in conjunction with radicinin. []
Q4: What is the effect of temperature on this compound production by the fungi?
A: Studies have shown that the production of this compound, along with other metabolites like radicinin and epi-radicinol, in Alternaria radicina is influenced by temperature. Successive temperature increases from 1 °C to 10 °C and then to 20 °C stimulated the accumulation of these compounds in both naturally contaminated and artificially inoculated carrots. [, ]
Q5: How does this compound's structure compare to other related compounds, and how does this impact activity?
A: this compound shares a core dihydropyranopyran-4,5-dione structure with compounds like radicinin and cochliotoxin. Structure-activity relationship (SAR) studies suggest that the presence of an α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the specific stereochemistry at C-3 are crucial for the phytotoxic activity of these compounds. Modifications to these functionalities can significantly impact their potency and selectivity. [, ] For example, while radicinin shows strong phytotoxicity against buffelgrass, this compound with its differing C-3 configuration, exhibited significantly weaker activity in comparison. []
Q6: Are there any known methods for the chemical synthesis of this compound?
A: Yes, total syntheses of this compound and its 3-epimer, 3-epithis compound, have been achieved. These strategies employed gold-catalyzed cyclization reactions to construct the core pyrone ring system and utilized a common intermediate to access both target compounds through divergent synthetic routes. []
Q7: Has the biosynthesis of this compound been investigated?
A: While the complete biosynthetic pathway of this compound remains to be fully elucidated, studies on Alternaria chrysanthemi have revealed that this compound is likely biosynthesized from radicinin through a biotransformation process. []
Q8: Are there any known interactions of this compound with other organisms?
A: Yes, Alternaria longipes can biotransform radicinin into both this compound and 3-epithis compound. This biotransformation process exhibits stereoselectivity, and the product ratios appear to be influenced by the fungal growth medium composition. []
Q9: Have there been any studies on the potential toxicity of this compound?
A: While specific toxicity studies on this compound are limited, it is worth noting that structurally related compounds like radicinin and cochliotoxin have shown phytotoxic effects. Further research is necessary to fully understand the potential toxicological profile of this compound. [, , ]
Q10: What analytical techniques are used to identify and quantify this compound?
A: Various spectroscopic techniques, including GC-MS, LC-MS, 1H NMR, and 13C NMR, are employed for the identification and characterization of this compound. [] These methods allow for the determination of its molecular formula, weight, and structural features.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-(methylsulfanylmethylsulfinyl)propan-2-yl]prop-2-enamide](/img/structure/B1239510.png)
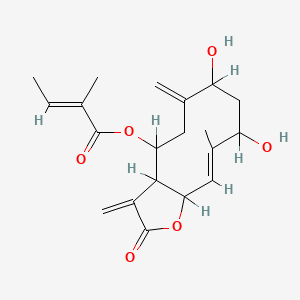
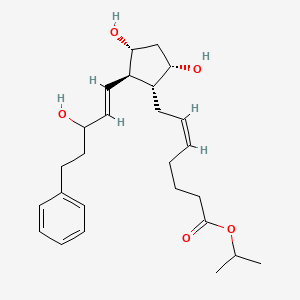
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)
![2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B1239519.png)
![2-[(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1239522.png)

